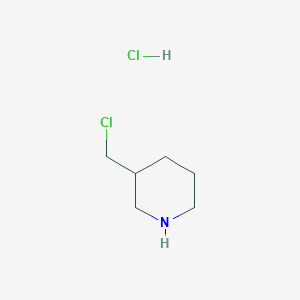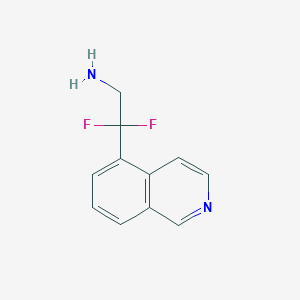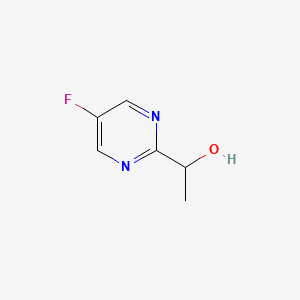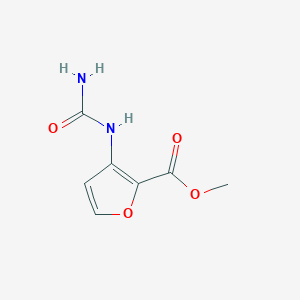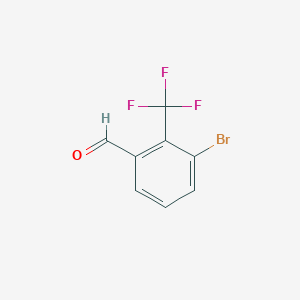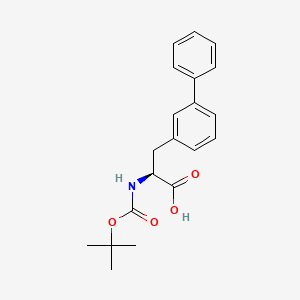
Ácido Boc-(S)-2-amino-3-bifenil-3-ilpropiónico
Descripción general
Descripción
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis en fase sólida asistida por microondas acuosa
El ácido Boc-(S)-2-amino-3-bifenil-3-ilpropiónico se utiliza en la síntesis en fase sólida asistida por microondas acuosa . Este método utiliza nanopartículas de ácido Boc-amino para la reacción en fase sólida de reactivos de nanopartículas en la resina en agua . Es un método libre de disolventes orgánicos, ecológico para la síntesis de péptidos .
Síntesis de péptidos
Este compuesto se utiliza en la síntesis de péptidos como Leu-encefalina, Tyr-Gly-Gly-Phe-Leu-OH y Val-Ala-Val-Ala-Gly-OH . El uso de nanopartículas de ácido Boc-amino en un protocolo asistido por microondas a base de agua hace que el proceso de síntesis sea eficiente .
Protección BOC de aminas
El ácido Boc-(S)-2-amino-3-bifenil-3-ilpropiónico se utiliza en la protección BOC de aminas . Este proceso se lleva a cabo en medios libres de catalizador y disolvente en condiciones de reacción suaves, lo que lo convierte en una ruta verde y ecológica .
Desarrollo de nuevos objetivos farmacológicos
En farmacología, el ácido Boc-(S)-2-amino-3-bifenil-3-ilpropiónico puede facilitar la identificación de nuevos objetivos farmacológicos . Ayuda en el desarrollo de medicamentos más efectivos y en la comprensión del metabolismo y la toxicidad de los fármacos .
Desarrollo de sensores
El ácido Boc-(S)-2-amino-3-bifenil-3-ilpropiónico se puede utilizar en el desarrollo de sensores . Por ejemplo, se puede utilizar en la creación de un sensor fluorescente para catecol y sus derivados amino .
Química verde
El uso de ácido Boc-(S)-2-amino-3-bifenil-3-ilpropiónico se alinea con los principios de la química verde . Su uso en medios libres de catalizador y disolvente contribuye al desarrollo de métodos sintéticos sostenibles en el campo de los productos químicos finos .
Mecanismo De Acción
Target of Action
Boc-protected amino acids are primarily used in peptide synthesis. The Boc group serves as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
The Boc group is added to the amino group of the amino acid under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The primary biochemical pathway involving Boc-protected amino acids is peptide synthesis. The Boc group allows for the selective reaction of the carboxyl group of the amino acid, facilitating the formation of peptide bonds .
Pharmacokinetics
The boc group can be removed under acidic conditions, which may influence the compound’s bioavailability .
Result of Action
The primary result of the action of Boc-protected amino acids is the formation of peptides through selective and controlled reactions. The Boc group can be removed under acidic conditions to yield the free amino acid .
Action Environment
The stability of the Boc group can be influenced by the pH and temperature of the environment. It is stable under basic and neutral conditions but can be removed under acidic conditions .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEFJZPUOYOJOM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)


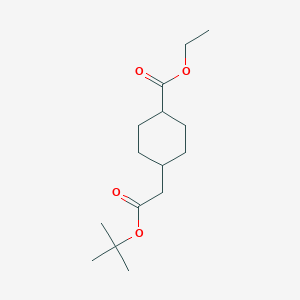
![(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1509343.png)



